(2Z)-2-(4-tert-butylbenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound (2Z)-2-(4-tert-butylbenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic derivative featuring a thiazolo-triazine dione core. Key structural attributes include:
- 2-position substitution: A 4-tert-butylbenzylidene group, contributing steric bulk and lipophilicity.
- The (2Z) stereochemistry indicates the configuration of the benzylidene double bond.
Properties
Molecular Formula |
C23H20ClN3O2S |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
(2Z)-2-[(4-tert-butylphenyl)methylidene]-6-[(2-chlorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H20ClN3O2S/c1-23(2,3)16-10-8-14(9-11-16)12-19-21(29)27-22(30-19)25-20(28)18(26-27)13-15-6-4-5-7-17(15)24/h4-12H,13H2,1-3H3/b19-12- |
InChI Key |
IFMSDBZYHQDMAH-UNOMPAQXSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2 |
Origin of Product |
United States |
Preparation Methods
S-Propargylation of Imidazotriazinethiones
Functionalization at Position 6: 2-Chlorobenzyl Group
The 2-chlorobenzyl substituent is introduced via nucleophilic substitution or alkylation:
Alkylation with 2-Chlorobenzyl Bromide
Reaction of the thiazolo-triazine intermediate with 2-chlorobenzyl bromide in the presence of a base:
Protocol :
-
Reactants : Thiazolo-triazine (1 equiv), 2-chlorobenzyl bromide (1.2 equiv), K₂CO₃ (2 equiv).
-
Solvent : Dimethylformamide (DMF), room temperature, 4–6 hours.
Key Challenge :
One-Pot Synthesis Optimization
Recent advancements enable a one-pot strategy combining S-propargylation, cyclization, and functionalization:
Protocol :
-
S-Propargylation : Imidazotriazinethione + propargyl bromide → S-propargyl intermediate.
-
Cyclization : 5-exo-dig closure → thiazolo-triazine core.
-
Knoevenagel Condensation : 4-tert-butylbenzaldehyde → benzylidene derivative.
-
Alkylation : 2-chlorobenzyl bromide → final product.
Conditions :
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Sequential Multi-Step | 4 | 70–85 | 24–36 | High purity, stereochemical control |
| One-Pot | 1 | 55–60 | 12–16 | Reduced solvent use, faster |
| Solid-Phase Synthesis | 3 | 50–65 | 18–24 | Scalability for combinatorial libraries |
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-tert-butylbenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine or carbonyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzylidene or benzyl groups, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, aryl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imine or carbonyl derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Overview
The compound (2Z)-2-(4-tert-butylbenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule belonging to the thiazolo[3,2-b][1,2,4]triazine class. This class is recognized for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound positions it as a subject of interest for various scientific investigations.
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
- Condensation Reaction : The reaction starts with the condensation of 4-tert-butylbenzaldehyde with 2-chlorobenzylamine to form an intermediate Schiff base.
- Cyclization : This intermediate undergoes cyclization with thiosemicarbazide under acidic conditions to yield the thiazolo[3,2-b][1,2,4]triazine core.
For industrial applications, continuous flow reactors may be utilized to enhance reaction efficiency and yield. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Scientific Research Applications
The compound has several notable applications across different fields:
Chemistry
- Building Block : It serves as a building block for the synthesis of more complex molecules.
- Coordination Chemistry : It acts as a ligand in coordination chemistry.
Biology
- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent.
- Antifungal Properties : Its structure suggests possible antifungal applications.
- Anticancer Potential : Research indicates that it may inhibit cell growth and proliferation by interacting with specific molecular targets.
Medicine
- Therapeutic Applications : It is explored as a drug candidate for various diseases due to its diverse biological activities.
Industrial Applications
- Material Development : The compound is utilized in the development of new materials and as a precursor for synthesizing specialty chemicals.
Case Studies and Research Findings
- Anticancer Studies : A study showed that derivatives of thiazolo[3,2-b][1,2,4]triazine exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.
- Antimicrobial Research : Another investigation demonstrated that compounds within this class displayed potent activity against both Gram-positive and Gram-negative bacteria. The structural features were critical in enhancing their efficacy.
- Material Science Applications : Recent advancements have explored the use of thiazolo[3,2-b][1,2,4]triazine derivatives in creating novel materials with enhanced electronic properties for applications in organic electronics.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-tert-butylbenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins by binding to their active sites, thereby disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. Additionally, the compound may interact with DNA or RNA, leading to the disruption of genetic processes.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key Observations :
- Electron Effects : The 3-methoxy group (electron-donating) in may enhance solubility compared to the 4-tert-butyl (electron-neutral, bulky) or 4-bromo (electron-withdrawing) groups in other analogs.
- Steric Hindrance : Bulkier groups (e.g., tert-butyl) at position 2 may slow reaction kinetics during synthesis, as observed in analogous condensations .
Biological Activity
The compound (2Z)-2-(4-tert-butylbenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 464.5 g/mol. The structure contains multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24ClN3O2S |
| Molecular Weight | 464.5 g/mol |
| IUPAC Name | (2Z)-2-(4-tert-butylbenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione |
| CAS Number | 929373-04-6 |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole and triazine rings. Common methods include:
- Condensation Reactions : These are used to form the key benzylidene linkages.
- Cyclization Reactions : Essential for constructing the thiazole and triazine frameworks.
Antimicrobial Properties
Research indicates that compounds similar to this one exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth effectively. The presence of the chlorobenzyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Mechanistic investigations reveal that it could induce apoptosis in cancer cells through the modulation of specific signaling pathways. The interaction with DNA or RNA synthesis pathways is a potential area for further exploration.
The biological activity of (2Z)-2-(4-tert-butylbenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act on specific receptors influencing cellular signaling cascades.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
- Antimicrobial Efficacy : A study on substituted thiobenzanilides demonstrated their potential as antimicrobial agents against various pathogens .
- Cancer Cell Studies : Research on thiazole derivatives indicated their ability to induce apoptosis in different cancer cell lines through caspase activation .
- Mechanistic Insights : Investigations into related compounds have shown that they can modulate oxidative stress responses in cells, contributing to their therapeutic effects .
Q & A
Q. What are the standard synthetic protocols for synthesizing this thiazolo-triazine derivative?
The compound is synthesized via a multi-step condensation and cyclization process. A typical route involves:
- Step 1 : Reaction of substituted aldehydes (e.g., 4-tert-butylbenzaldehyde) with thiourea derivatives under acidic conditions (e.g., acetic anhydride) to form intermediate thiazolidinones .
- Step 2 : Cyclization with 2-chlorobenzyl-substituted triazine precursors using sodium acetate as a base catalyst.
- Key reagents : Chloroacetic acid, sodium acetate, and aromatic aldehydes.
- Conditions : Reflux at 60–80°C for 2–5 hours, monitored by TLC/HPLC .
Q. Which spectroscopic methods are critical for structural validation?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., benzylidene CH= signals at δ 7.2–7.8 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ via ESI-MS) .
- X-ray Crystallography (if applicable): Resolves stereochemistry and Z/E configuration .
Q. What initial biological screening assays are recommended?
- Enzyme inhibition : Test against kinases (e.g., CDK2) or proteases using fluorescence-based assays .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 5 hours) and improves purity .
- Solvent optimization : Replace acetic anhydride with DMF for better solubility of intermediates .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to enhance cyclization efficiency .
Q. How do substituent variations (e.g., tert-butyl vs. methoxy) impact bioactivity?
- Structure-Activity Relationship (SAR) :
| Substituent | Biological Activity Trend | Evidence |
|---|---|---|
| 4-tert-butyl | Enhanced lipophilicity → Improved membrane penetration | |
| 2-chlorobenzyl | Increased electrophilicity → Higher kinase inhibition | |
| Methoxy groups | Reduced metabolic stability |
- Method : Compare IC50 values in enzyme assays and logP measurements .
Q. How to resolve contradictions in reported mechanisms of action?
- Case study : Discrepancies in kinase vs. protease inhibition claims.
- Approach 1 : Use competitive binding assays with ATP/protease substrates .
- Approach 2 : Perform molecular docking to identify preferential binding pockets (e.g., ATP-binding site of CDK2 vs. catalytic triad of trypsin) .
- Validation : Knockout cell lines or siRNA silencing of target enzymes .
Q. What strategies validate the Z-configuration of the benzylidene group?
- NOESY NMR : Detect spatial proximity between benzylidene CH= and adjacent protons .
- X-ray diffraction : Resolve double-bond geometry (e.g., C7–C8 bond length ~1.34 Å for Z-isomer) .
- Computational modeling : Compare DFT-optimized Z/E structures with experimental data .
Methodological Guidance for Data Analysis
Q. How to interpret conflicting spectral data (e.g., NMR splitting patterns)?
- Scenario : Overlapping peaks in aromatic regions.
- Solution : Use 2D NMR (COSY, HSQC) to decouple signals .
- Advanced tool : Density Functional Theory (DFT) calculations to predict chemical shifts .
Q. What experimental designs confirm target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .
- Pull-down assays : Use biotinylated probes to isolate compound-bound proteins .
- Imaging : Fluorescence tagging (e.g., BODIPY derivatives) for subcellular localization .
Data Contradiction Analysis
Q. Why do similar compounds exhibit divergent solubility profiles?
- Key factors :
- Substituent polarity : tert-butyl (hydrophobic) vs. methoxy (polar) .
- Crystallinity : Amorphous vs. crystalline forms (analyzed via PXRD) .
- Mitigation : Co-solvent systems (e.g., DMSO:PEG 400) for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
